Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine
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Overview
Description
Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a cyclohexyl and ethyl group attached to a benzenesulfonamide core, with methoxy and dimethyl substitutions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine typically involves the following steps:
N-alkylation: The starting material, 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, is reacted with cyclohexylamine and ethylamine under basic conditions to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy and dimethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-hydroxy-4,5-dimethylbenzenesulfonamide.
Reduction: Formation of N-cyclohexyl-N-ethyl-2-methoxy-4,5-dimethylbenzeneamine.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide
- N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide
Comparison: Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the methoxy and dimethyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Properties
CAS No. |
1206148-29-9 |
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Molecular Formula |
C17H27NO3S |
Molecular Weight |
325.5g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO3S/c1-5-18(15-9-7-6-8-10-15)22(19,20)17-12-14(3)13(2)11-16(17)21-4/h11-12,15H,5-10H2,1-4H3 |
InChI Key |
YYINUXSKLFNYFA-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)OC |
Origin of Product |
United States |
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